molecular formula C15H15NO2 B1397461 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester CAS No. 1011478-16-2

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B1397461
CAS No.: 1011478-16-2
M. Wt: 241.28 g/mol
InChI Key: NNLRTINPYSBECE-UHFFFAOYSA-N
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Description

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is a high-value chemical intermediate designed for pharmaceutical research and development. This methyl ester-protected biphenyl derivative is structurally engineered for integration into drug discovery programs, particularly as a building block for compounds targeting protein allosteric sites. Its molecular architecture, featuring the biphenyl core and protected carboxylic acid, is frequently employed in the synthesis of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), which are promising targets for treating neurological disorders such as cocaine dependence and schizophrenia . The additional methyl group on the biphenyl scaffold offers potential for fine-tuning the compound's lipophilicity and metabolic stability, which can be crucial for optimizing pharmacokinetic properties and blood-brain barrier penetration in central nervous system (CNS) drug candidates . Furthermore, structurally similar biphenyl carboxylic acid derivatives have demonstrated significant utility as angiotensin-II receptor antagonists for the management of hypertension, as well as showing potent urease enzyme inhibitory activity, indicating potential applications in developing treatments for gastric ulcers and other infectious diseases . This compound is intended for use by professional researchers in the synthesis of novel bioactive molecules and is provided strictly for Research Use Only.

Properties

IUPAC Name

methyl 4-(3-aminophenyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-12(6-7-14(10)15(17)18-2)11-4-3-5-13(16)9-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLRTINPYSBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach involves the direct introduction of an amino group onto a biphenyl scaffold that already bears methyl and ester functionalities. The process typically employs catalytic amination techniques under mild to moderate conditions.

Procedure:

  • Starting Material: A methyl-substituted biphenyl ester, such as methyl 4-carboxy-3-methylbiphenyl.
  • Amination Reagent: Ammonia or primary amines in the presence of a transition metal catalyst (e.g., palladium, copper).
  • Catalysis: Use of palladium-catalyzed amination (Buchwald-Hartwig type) or copper-catalyzed amination.
  • Reaction Conditions: Elevated temperature (80–120°C), inert atmosphere, and suitable solvents like dimethylformamide or toluene.

Key Data:

Parameter Typical Range
Catalyst Pd(OAc)₂, CuI
Solvent DMF, toluene
Temperature 80–120°C
Time 12–24 hours

Notes:

  • Selectivity is crucial to prevent over-amination.
  • Purification often involves column chromatography.

Suzuki-Miyaura Coupling Followed by Amination

Method Overview:

This two-step approach involves first constructing the biphenyl core via Suzuki coupling, then introducing the amino group.

Procedure:

  • Step 1: Cross-coupling of a brominated biphenyl methyl ester with a methylboronic acid derivative.
  • Step 2: Nucleophilic aromatic substitution or reductive amination to introduce the amino group at the 3'-position.

Data Table:

Step Reagents Conditions Yield (%)
Suzuki coupling Brominated biphenyl + methylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O 75–85
Amination Ammonia or primary amine Pd/C catalyst, H₂ atmosphere 60–70

Notes:

  • This method allows precise control over substitution patterns.
  • Purification involves chromatography and recrystallization.

Esterification and Subsequent Functionalization

Method Overview:

Starting from biphenyl-4-carboxylic acid methyl ester, the amino group can be introduced via amide formation followed by reduction or direct amination.

Procedure:

  • Step 1: Convert biphenyl-4-carboxylic acid to methyl ester via Fischer esterification.
  • Step 2: Introduce amino group through nitration followed by reduction or via direct amination using ammonia derivatives.

Data Table:

Step Reagents Conditions Yield (%)
Esterification Methanol, acid catalyst Reflux 85–95
Amination Ammonia gas or amines Elevated temperature, Pd catalyst 50–65

Notes:

  • The nitration step must be carefully controlled to avoid over-substitution.
  • Reduction of nitro groups to amino groups is typically achieved with catalytic hydrogenation.

Patent-Referenced Synthesis (US5081281A)

Summary:

A patented process describes the preparation of biphenyl derivatives with multiple carboxylic acid functionalities, which can be selectively esterified and aminated to obtain the target compound.

Key Features:

  • Use of specific alkylation and esterification steps.
  • Sequential functional group transformations to achieve regioselectivity.
  • Catalytic hydrogenation or amination for amino group introduction.

Process Flow:

Biphenyl core → Esterification → Nitration → Reduction to amine → Final purification

Data:

Step Reagents Conditions Yield (%)
Esterification Methanol, acid catalyst Reflux 80–90
Nitration Nitric acid, sulfuric acid Low temperature 70–80
Reduction Hydrogen, Pd/C Room temperature 60–75

Notes and Considerations:

  • Reaction Atmosphere: Inert gases like nitrogen or argon are often used to prevent oxidation.
  • Solvent Choice: Polar aprotic solvents such as dimethylformamide or N,N-dimethylacetamide facilitate nucleophilic substitutions and aminations.
  • Purification: Chromatography, recrystallization, and distillation are standard purification steps.
  • Safety: Handling of nitrating agents and transition metal catalysts requires proper safety protocols.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Direct Amination Aromatic substitution with ammonia/primary amines Straightforward, high specificity Possible over-amination, regioselectivity challenges
Suzuki-Miyaura Coupling Cross-coupling followed by amination Precise control, versatile Multi-step, requires organometallic reagents
Esterification & Functionalization Ester formation, nitration, reduction Good for regioselective modifications Multiple steps, potential for side reactions
Patent-Referenced Synthesis Sequential esterification, nitration, reduction Optimized for scale, high yield Complex, requires careful control

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated biphenyl derivatives.

    Ester Hydrolysis: Biphenyl carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester has been investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways. For instance, it has shown promise in influencing specific cancer cell lines, indicating its potential as an anticancer therapeutic .
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed into new antimicrobial agents .

Organic Synthesis

In organic chemistry, 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its amino and carboxylic functionalities facilitate various reactions, including:

  • Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biphenyl derivatives, which are valuable in the production of pharmaceuticals and agrochemicals .

Materials Science

The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of:

  • Liquid Crystals : Its biphenyl structure is conducive to forming liquid crystalline phases, which are crucial for display technologies and advanced materials .

Case Study 1: Anticancer Potential

In a study published in a peer-reviewed journal, researchers explored the effects of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester on breast cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting that further investigation into its mechanism of action could lead to new therapeutic strategies against cancer .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 3’-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties, which influence their physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester - 3'-NH₂, 3-CH₃, 4-COOCH₃ C₁₅H₁₅NO₂ 241.29 Balanced polarity; potential for hydrogen bonding via NH₂.
3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester - 3-NH₂, 3'-CF₃, 4-COOCH₃ C₁₅H₁₂F₃NO₂ 295.26 Enhanced lipophilicity and metabolic stability due to CF₃.
3',4'-Difluoro-biphenyl-4-carboxylic acid methyl ester - 3',4'-F, 4-COOCH₃ C₁₄H₁₀F₂O₂ 248.23 Electron-withdrawing F groups increase electrophilicity.
4'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester - 4'-CH₂NH₂, 3-COOCH₃ C₁₅H₁₅NO₂ 241.29 Flexible aminomethyl group may enhance solubility.
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester - 4'-F, 3-OH, 4-COOCH₃ C₁₄H₁₁FO₃ 246.24 Hydroxyl group introduces potential for hydrogen bonding and oxidation sensitivity.

Biological Activity

Overview

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester (CAS Number: 1011478-16-2) is an organic compound belonging to the biphenyl family. It features a biphenyl core with an amino group at the 3' position, a methyl group at the 3 position, and a carboxylic acid methyl ester group at the 4 position. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and its applications in drug development.

The synthesis of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester typically involves multiple steps:

  • Formation of the Biphenyl Core : Achieved through a Suzuki-Miyaura coupling reaction.
  • Introduction of Functional Groups : The amino group is introduced via nitration followed by reduction, while the methyl group is added through Friedel-Crafts alkylation.

Common Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amino to nitro derivativesPotassium permanganate, chromium trioxide
Reduction Reduces nitro back to aminoHydrogen gas with palladium catalyst
Substitution Electrophilic substitution of the methyl groupHalogenating agents (bromine, chlorine)
Ester Hydrolysis Hydrolyzes ester to form carboxylic acidAqueous sodium hydroxide or hydrochloric acid

Biological Activity

Research indicates that 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester may exhibit significant biological activity through its interaction with enzymes and receptors. The compound's mechanism of action can involve:

  • Enzyme Interaction : Modulating enzyme activity, which can lead to various biological responses.
  • Receptor Binding : Potentially acting as an agonist or antagonist at specific receptors.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that similar biphenyl derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester may have therapeutic potential in oncology.
  • Neuroprotective Effects : Some analogs of biphenyl compounds have been investigated for their neuroprotective properties, indicating a possible role for this compound in neurodegenerative diseases .
  • Genotoxicity Studies : Research into related compounds has assessed their genotoxic potential using Salmonella mutagenicity assays and in vivo chromosomal aberration tests in mice, providing insights into safety profiles for future applications .

Comparison with Related Compounds

The biological activity of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester can be compared with other biphenyl derivatives:

CompoundKey FeaturesBiological Activity
Biphenyl-4-carboxylic acid Lacks amino and methyl groupsLimited reactivity
3-Amino-biphenyl-4-carboxylic acid Lacks methyl groupReduced biological activity
3-Methyl-biphenyl-4-carboxylic acid Lacks amino groupLower potential for biological interactions

Q & A

Basic: How can I optimize the synthesis of 3'-amino-3-methyl-biphenyl-4-carboxylic acid methyl ester to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use a two-step approach involving esterification and amination. For esterification, reflux the carboxylic acid precursor with methanol (or ethanol) in the presence of a catalyst like sulfuric acid (60–90°C, 4–6 hours). For amination, employ a Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert atmosphere (90–110°C, 12–24 hours) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm biphenyl backbone, ester carbonyl (~168–170 ppm), and amino protons (~5–6 ppm).
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected m/z ~270–280) .
  • Purity Assessment :
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm); retention time comparison against standards .
    • GC/MS : For volatile derivatives (e.g., methyl esters), use a polar column (e.g., DB-WAX) to resolve isomers .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., methanol, THF) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store toxic intermediates in labeled, sealed containers for professional hazardous waste management .
  • Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced: How can I evaluate the biological activity of this compound, such as anti-inflammatory or enzyme inhibitory effects?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-2 inhibition using a fluorometric assay (IC₅₀ determination) or ELISA for prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
    • Enzyme Targets : Perform kinetic studies with recombinant enzymes (e.g., kinases) using a fluorescence polarization (FP) or luminescence-based assay .
  • Dose-Response Analysis : Use a 10-point concentration curve (1 nM–100 μM) with triplicate replicates. Normalize data to controls (DMSO vehicle) .

Advanced: What strategies are effective for designing structural analogs to enhance solubility or target binding?

Methodological Answer:

  • Modifications :
    • Ester Group : Replace methyl ester with ethyl or tert-butyl ester to modulate lipophilicity (logP) .
    • Amino Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3'-position to enhance metabolic stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .

Advanced: How should I resolve contradictions in spectral data or inconsistent bioactivity results across studies?

Methodological Answer:

  • Data Validation :
    • Reproducibility : Repeat synthesis and characterization under identical conditions. Cross-validate NMR/MS data with independent labs .
    • Bioassay Controls : Include positive controls (e.g., celecoxib for COX-2) and verify cell line viability (MTT assay) to rule out cytotoxicity artifacts .
  • Contradictory Spectral Peaks : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric forms. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester
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3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

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